ASP-9521

Catalog No.
S548853
CAS No.
1126084-37-4
M.F
C19H26N2O3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASP-9521

CAS Number

1126084-37-4

Product Name

ASP-9521

IUPAC Name

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3

InChI Key

OXSCPDKUZWPWFR-UHFFFAOYSA-N

SMILES

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-((5-methoxy-1H-indol-2-yl)carbonyl)piperidin-4-yl)-2-methylpropan-2-ol, ASP9521

Canonical SMILES

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O

Description

The exact mass of the compound Unii-AA79G37cpr is 330.19434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Drug Discovery

    The National Center for Advancing Translational Sciences (NCATS) characterizes ASP-9521 as a "novel" compound []. Novelty in this context often suggests a molecule with a unique structure or properties that could be relevant to drug development. Further research is needed to understand ASP-9521's mechanism of action and potential therapeutic targets.

  • Biological Studies

    The categorization of ASP-9521 as an "industrial grade" chemical [] suggests potential applications in cell culture or other biological assays. Researchers may utilize ASP-9521 to study its effects on various cellular processes or signaling pathways.

ASP-9521 is a synthetic compound identified as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 5 and aldo-keto reductase 1C3. It has a CAS number of 1126084-37-4 and is characterized by its ability to selectively inhibit the conversion of androstenedione to testosterone, making it significant in the context of hormone regulation and potential therapeutic applications .

The primary chemical reaction involving ASP-9521 is its inhibition of the enzymatic conversion of androstenedione to testosterone. This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase type 5, with ASP-9521 acting as a competitive inhibitor. The compound exhibits an IC50 value ranging from 11 to 49 nM, indicating its potency in blocking this specific enzymatic pathway .

ASP-9521 has demonstrated significant biological activity, particularly in inhibiting the production of testosterone from androstenedione. This inhibition is crucial as it can affect various biological processes, including androgen-dependent pathways. Studies have shown that ASP-9521 effectively suppresses the production of prostate-specific antigen (PSA) in response to androstenedione, highlighting its potential role in managing conditions influenced by androgen levels .

The synthesis of ASP-9521 typically involves multi-step organic synthesis techniques. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Formation of Key Intermediates: Initial reactions to create intermediates that will lead to the final structure.
  • Functional Group Modifications: Strategic modifications to introduce necessary functional groups that enhance selectivity and potency.
  • Purification: Final products are purified using techniques such as chromatography to achieve high purity levels (usually above 98% HPLC) for research and clinical applications .

ASP-9521 has potential applications in several areas:

  • Hormone Regulation: Due to its ability to inhibit testosterone production, it can be explored for treating hormone-related disorders such as prostate cancer.
  • Research Tool: It serves as a valuable tool for studying androgen metabolism and the biological effects of androgens in various tissues.
  • Therapeutic Development: The compound's selective inhibition profile makes it a candidate for developing targeted therapies for conditions driven by excessive androgen activity .

Interaction studies involving ASP-9521 have focused on its selectivity towards different isoforms of aldo-keto reductases. It has been shown to selectively inhibit AKR1C3 over AKR1C2, which is significant for minimizing off-target effects and enhancing therapeutic efficacy. The selectivity is quantified through IC50 measurements, with ASP-9521 exhibiting an IC50 value of approximately 20 μM against AKR1C2, demonstrating its preferential action towards AKR1C3 .

Several compounds share structural or functional similarities with ASP-9521. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionSelectivityIC50 Value (nM)
FinasterideInhibits 5α-reductase; decreases dihydrotestosteroneNon-selective~10
DutasterideInhibits both isoforms of 5α-reductaseNon-selective~0.5
AbirateroneInhibits cytochrome P450 17A1; reduces testosteroneNon-selective~4
ASP-9521Inhibits 17β-hydroxysteroid dehydrogenase type 5Selective for AKR1C311 - 49

ASP-9521's uniqueness lies in its selective inhibition profile, particularly targeting the AKR1C3 enzyme while sparing other related enzymes, which may lead to fewer side effects compared to broader-spectrum inhibitors like finasteride and dutasteride . This selectivity positions ASP-9521 as a promising candidate for further development in therapeutic contexts where modulation of androgen levels is critical.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

330.19434270 g/mol

Monoisotopic Mass

330.19434270 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AA79G37CPR

Dates

Modify: 2023-08-15
1: Kikuchi A, Furutani T, Azami H, Watanabe K, Niimi T, Kamiyama Y, Kuromitsu S,  Baskin-Bey E, Heeringa M, Ouatas T, Enjo K. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). Invest New Drugs. 2014 Jul 1. [Epub ahead of print] PubMed PMID: 24981575.
2: Loriot Y, Fizazi K, Jones RJ, Van den Brande J, Molife RL, Omlin A, James ND, Baskin-Bey E, Heeringa M, Baron B, Holtkamp GM, Ouatas T, De Bono JS. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study. Invest New Drugs. 2014 Apr 27. [Epub ahead of print] PubMed PMID: 24771350.

Explore Compound Types